molecular formula C21H21N3O2 B2809479 1-(4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)phenyl)ethanone CAS No. 2034422-00-7

1-(4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)phenyl)ethanone

Cat. No.: B2809479
CAS No.: 2034422-00-7
M. Wt: 347.418
InChI Key: BLSDXHHFKLADPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)phenyl)ethanone is a complex organic compound featuring a benzimidazole moiety, a pyrrolidine ring, and a phenyl ethanone group

Mechanism of Action

Target of Action

It’s known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are used in various applications, including pharmaceuticals and agrochemicals .

Mode of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact interaction with its targets and the resulting changes would depend on the specific biological activity exhibited by the compound.

Biochemical Pathways

Given the broad range of biological activities of imidazole derivatives , it can be inferred that multiple biochemical pathways could be affected. The downstream effects would depend on the specific biological activity of the compound.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could influence its absorption and distribution

Result of Action

Given the broad range of biological activities of imidazole derivatives , the effects could be diverse, depending on the specific biological activity exhibited by the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)phenyl)ethanone typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-1H-benzo[d]imidazole with a pyrrolidine derivative, followed by acylation with a phenyl ethanone derivative. The reaction conditions often require the use of catalysts such as anhydrous aluminum chloride and solvents like N,N-dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)phenyl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce benzimidazole amines .

Scientific Research Applications

1-(4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)phenyl)ethanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)phenyl)ethanone is unique due to its combination of a benzimidazole moiety with a pyrrolidine ring and a phenyl ethanone group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[4-[3-(2-methylbenzimidazol-1-yl)pyrrolidine-1-carbonyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-14(25)16-7-9-17(10-8-16)21(26)23-12-11-18(13-23)24-15(2)22-19-5-3-4-6-20(19)24/h3-10,18H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSDXHHFKLADPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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